(Cyclopentylamino)(oxo)acetic acid

Description

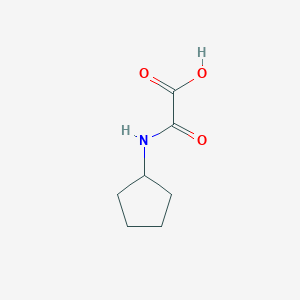

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(7(10)11)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYFQOQNHIZVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599510 | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183235-80-5 | |

| Record name | 2-(Cyclopentylamino)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183235-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopentylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentylamino Oxo Acetic Acid

Chemo- and Regioselective Synthesis Routes for the Core Structure

The primary and most direct route to (Cyclopentylamino)(oxo)acetic acid involves the reaction of a primary amine, cyclopentylamine (B150401), with a derivative of oxalic acid, typically diethyl oxalate (B1200264). This reaction is a classical method for the formation of N-substituted oxamic acids. The inherent reactivity of the amine and the ester groups dictates the chemo- and regioselectivity of this transformation. The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This initial nucleophilic acyl substitution is highly regioselective, as the reaction of one molecule of the amine with one molecule of the oxalate derivative is favored under controlled conditions, leading to the mono-substituted product.

The general reaction scheme is as follows:

Cyclopentylamine + Diethyl Oxalate → Ethyl (Cyclopentylamino)(oxo)acetate + Ethanol

The resulting ester, ethyl (cyclopentylamino)(oxo)acetate, is then hydrolyzed to yield the final product, this compound.

Ethyl (Cyclopentylamino)(oxo)acetate + H₂O → this compound + Ethanol

The chemoselectivity of this synthesis is high, as the amine preferentially reacts with the ester group over self-condensation or other side reactions, particularly when the reaction temperature and stoichiometry are carefully managed.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, solvent, and the presence or absence of a catalyst. While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and yield of the amidation reaction.

For instance, in related syntheses of oxamic acid derivatives, various Lewis acids have been explored to activate the carbonyl group of the oxalate ester, making it more susceptible to nucleophilic attack. While specific catalyst systems for the synthesis of this compound are not extensively documented in publicly available literature, general principles from related reactions can be applied. For example, the use of metal catalysts in the synthesis of oxalates from carbon monoxide and an alcohol highlights the potential for catalytic approaches in this area. patsnap.com

The choice of solvent is also critical. Protic solvents can participate in hydrogen bonding and may solvate the amine, potentially hindering its nucleophilicity. Aprotic solvents are often preferred to facilitate the reaction. The temperature is typically kept moderate to prevent the formation of undesired byproducts, such as the disubstituted oxamide.

A general procedure for the synthesis of related N-substituted oxamic acids involves stirring the primary amine with a stoichiometric equivalent of diethyl oxalate in a suitable solvent at room temperature or with gentle heating. Subsequent hydrolysis of the resulting ester is typically achieved under basic or acidic conditions, followed by acidification to precipitate the desired oxamic acid.

Stereochemical Control in Synthetic Pathways

This compound itself is an achiral molecule. However, the principles of stereochemical control become highly relevant when chiral starting materials are used or when the oxamic acid moiety is incorporated into a larger, chiral molecular framework. For instance, if a chiral derivative of cyclopentylamine were used, the resulting oxamic acid would be chiral.

In such cases, maintaining the stereochemical integrity of the starting material throughout the synthesis is paramount. The reaction conditions would need to be carefully selected to avoid racemization. For example, if the hydrolysis of the intermediate ester were to proceed through a mechanism that involves a planar intermediate, it could lead to a loss of stereochemical information. Therefore, mild hydrolysis conditions are generally preferred.

The broader field of asymmetric synthesis offers strategies that could be applied to introduce chirality. For example, chiral ligands have been successfully employed in various reactions to induce enantioselectivity. mdpi.com While not directly applied to the synthesis of this compound in the reviewed literature, these principles form the basis for potential future developments in creating chiral analogues.

Exploration of Alternative Synthetic Pathways and Novel Reagents

While the reaction of cyclopentylamine with diethyl oxalate is the most common route, researchers are continuously exploring alternative pathways to synthesize oxamic acids and their derivatives. One area of interest is the use of oxamic acids themselves as precursors for generating carbamoyl (B1232498) radicals. rsc.org These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up novel synthetic disconnections. rsc.orgmdpi.com

For example, the oxidative decarboxylation of an oxamic acid can generate a carbamoyl radical, which can then be trapped by a suitable radical acceptor. This approach could potentially be used in a convergent synthesis where the (cyclopentylamino)(oxo)acetyl moiety is introduced at a later stage in a complex molecule's synthesis.

Another innovative approach is the electrochemical synthesis of urethanes from oxamic acids. rsc.org This method involves the anodic oxidation of an oxamic acid in an alcoholic medium, leading to the formation of a urethane (B1682113) in a single step. This phosgene-free method represents a safer and more environmentally friendly alternative to traditional methods. While this produces a different functional group, it showcases the versatility of oxamic acids as synthetic intermediates.

The development of novel reagents also plays a crucial role. For instance, the use of different activating agents for the oxalic acid moiety could provide alternative routes. The reaction of N-substituted succinimides with hydroxylamine (B1172632) to form hydroxamic acids provides a conceptual framework for ring-opening reactions to generate desired amide functionalities. mdpi.combeilstein-archives.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

One key aspect is the choice of solvent. Ideally, the reaction would be carried out in a green solvent, such as water or a bio-based solvent, or even under solvent-free conditions. While the solubility of the reactants may be a challenge in water, the use of phase-transfer catalysts or surfactants could potentially overcome this limitation.

Another important principle is atom economy. The reaction of cyclopentylamine with diethyl oxalate is inherently atom-economical, as the main byproduct is ethanol, which is a relatively benign and easily removable solvent.

The use of catalysts, as discussed earlier, can also contribute to a greener process by allowing the reaction to proceed under milder conditions, thus reducing energy consumption. Furthermore, the development of recyclable catalysts would further enhance the sustainability of the synthesis.

While specific green chemistry protocols for the synthesis of this compound are not widely reported, the general trends in organic synthesis point towards the adoption of microwave-assisted synthesis, and flow chemistry. These technologies can often lead to shorter reaction times, higher yields, and improved energy efficiency.

Below is a table summarizing potential green chemistry improvements for the synthesis of this compound:

| Conventional Method Component | Potential Green Alternative | Benefit |

| Traditional Solvents (e.g., Dichloromethane, Toluene) | Water, Ethanol, or Solvent-free | Reduced toxicity and environmental impact. |

| Stoichiometric Reagents | Catalytic amounts of recyclable catalysts | Reduced waste, lower cost, and easier purification. |

| Conventional Heating | Microwave irradiation or Flow chemistry | Faster reaction times, improved energy efficiency, and better process control. |

| Multi-step Synthesis | One-pot or Tandem reactions | Reduced number of work-up and purification steps, leading to less waste and higher overall yield. |

Chemical Reactivity and Mechanistic Pathways of Cyclopentylamino Oxo Acetic Acid

Investigation of Functional Group Transformations

The chemical character of (Cyclopentylamino)(oxo)acetic acid is defined by the interplay of its carboxylic acid and secondary amide functionalities. The adjacent carbonyl groups influence each other electronically, and the bulky cyclopentyl substituent introduces steric factors that affect reactivity.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is susceptible to typical reactions of this functional group, although its reactivity is modulated by the adjacent amide.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. The rate of esterification can be influenced by steric hindrance from the neighboring cyclopentylamino group and the nature of the alcohol used. While specific kinetic data for the esterification of this compound is not readily available in the literature, studies on similar systems show that the reaction is reversible and often requires the removal of water to drive it to completion. The reaction kinetics are typically influenced by temperature, catalyst concentration, and the molar ratio of reactants.

Reduction: The carboxylic acid can be reduced to a primary alcohol. However, selective reduction in the presence of the amide can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the amide group. More selective reagents might be employed to target the carboxylic acid, but this often requires careful control of reaction conditions.

Decarboxylation: The α-keto acid structure of this compound makes its carboxyl group susceptible to removal under certain conditions. Oxidative decarboxylation is a particularly important reaction for this class of compounds, as it can lead to the formation of carbamoyl (B1232498) radicals. rsc.orgresearchgate.net This reactivity is a cornerstone of its use in certain radical-mediated transformations. nih.gov

Reactivity of the Amide Linkage

The secondary amide linkage in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. auburn.edusolubilityofthings.com This resonance stabilization makes the amide carbonyl carbon less electrophilic than that of a ketone or ester.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield cyclopentylamine (B150401) and oxalic acid. This reaction is generally slower than the hydrolysis of esters and requires more forcing conditions, such as elevated temperatures and strong acid or base catalysts. solubilityofthings.com Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Studies on the acid hydrolysis of the parent compound, oxamic acid, have elucidated the kinetic parameters and support a mechanism involving nucleophilic attack of water on the protonated amide.

Reduction: The amide can be reduced to a secondary amine using powerful reducing agents like LiAlH₄. This transformation converts the carbonyl group into a methylene group (CH₂).

Role of the Cyclopentylamino Group in Molecular Interactions

Steric Hindrance: The bulky cyclopentyl group can sterically hinder the approach of nucleophiles or other reactants to the adjacent carbonyl centers. This can affect the rates of reactions such as esterification of the carboxylic acid or nucleophilic attack on the amide carbonyl. solubilityofthings.com This steric effect is evident in synthetic applications where the yields of reactions involving this compound are compared to those of less hindered N-alkyl oxamic acids. nih.gov

Solubility: The nonpolar cyclopentyl group influences the molecule's solubility in organic solvents. Compared to the parent oxamic acid, this compound exhibits increased solubility in less polar solvents, which can be advantageous for its use in various reaction media.

Molecular Recognition: The amide N-H bond can act as a hydrogen bond donor, while the carbonyl oxygens and the carboxylic acid group can act as hydrogen bond acceptors. The cyclopentyl group can participate in hydrophobic or van der Waals interactions. These interactions are crucial in contexts such as crystal packing and potential biological activity. Studies on structurally related compounds have shown that exchanging a cyclopentyl group for a cyclohexyl group can systematically influence binding affinity to proteins, suggesting the importance of the cycloalkyl group's size and shape in molecular interactions. mdpi.com

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the principles governing related reactions can provide qualitative insights.

Reaction Kinetics: The rates of reactions like hydrolysis and esterification would be expected to follow established kinetic models. For instance, acid-catalyzed hydrolysis of the amide bond would likely exhibit pseudo-first-order kinetics under conditions where the acid concentration is high and constant. The rate would depend on factors such as temperature, acid concentration, and the steric and electronic nature of the substituents. The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined by studying the reaction rate at different temperatures. Typically, the formation of a structured transition state, as expected in bimolecular reactions like hydrolysis, is associated with a negative entropy of activation.

Thermodynamics: The thermodynamics of reactions are governed by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). The hydrolysis of the amide bond is typically an exergonic process (ΔG < 0), but it has a high activation energy, making it kinetically slow without a catalyst. Esterification is a reversible process, and its equilibrium position can be described by an equilibrium constant (Keq). The value of Keq is related to the standard Gibbs free energy change for the reaction (ΔG° = -RT ln Keq). mdpi.com

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

The mechanisms of reactions involving this compound can be investigated using a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for tracking the progress of a reaction and identifying intermediates and products. For example, in a hydrolysis reaction, the disappearance of the amide N-H and C=O signals in the IR and NMR spectra, and the appearance of signals corresponding to cyclopentylamine and oxalic acid, would confirm the transformation. Kinetic studies can be performed by monitoring the change in concentration of reactants or products over time using techniques such as UV-Vis spectroscopy or NMR. researchgate.net Spectroscopic studies of the parent oxamic acid and its metal complexes have utilized IR and Raman spectroscopy to determine the coordination environment and structure. uantwerpen.be

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, predicting transition state structures, and calculating activation energies. mdpi.comnih.gov For this compound, DFT calculations could be used to model the transition states for hydrolysis or esterification, providing insights into the reaction pathway. For the documented radical reactions, computational studies could help to rationalize the stability of the generated carbamoyl radical and model the subsequent addition and cyclization steps. DFT studies on the thermal decomposition of the related oxalic acid have successfully mapped out potential reaction pathways and their corresponding activation barriers. researchgate.net Such approaches could similarly be applied to understand the decarboxylation and radical formation from N-cyclopentyl oxamic acid.

Strategic Synthesis of Functionalized Derivatives and Analogs of Cyclopentylamino Oxo Acetic Acid

Design Principles for Structural Modification and Diversification

Another key design principle is the incorporation of functionalities that enable specific applications. For the development of chemical probes, this involves the introduction of reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or photo-crosslinking moieties (e.g., diazirines) to facilitate the study of molecular interactions. creative-peptides.comnih.gov In the context of material science, design principles focus on introducing polymerizable groups or functionalities that can participate in self-assembly processes to create novel materials with desired mechanical or electronic properties. nih.gov

Synthetic Access to Substituted (Cyclopentylamino)(oxo)acetic Acid Derivatives

The synthesis of substituted derivatives of this compound can be approached by modifying the core scaffold at three main positions: the cyclopentyl ring, the amino terminus, and the carboxylic acid terminus.

Functionalization of the cyclopentyl ring can be achieved through several synthetic strategies. One common approach involves starting with a pre-functionalized cyclopentylamine (B150401). A variety of substituted cyclopentylamines are either commercially available or can be synthesized through established routes, such as the reductive amination of functionalized cyclopentanones.

Alternatively, late-stage functionalization of the cyclopentyl ring on the this compound scaffold presents a more versatile approach. nih.govnih.gov This can be particularly challenging due to the relative inertness of C-H bonds on the cycloalkane. However, advances in C-H activation chemistry offer potential pathways. For instance, directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, could be employed. While not directly reported for this specific molecule, methodologies developed for other cyclic systems could be adapted.

A summary of potential synthetic strategies for modifying the cyclopentyl ring is presented in the table below.

| Strategy | Description | Key Reagents/Intermediates |

| Use of Pre-functionalized Cyclopentylamines | Amide bond formation between a functionalized cyclopentylamine and an activated oxalic acid derivative (e.g., oxalyl chloride). | Substituted cyclopentylamines, oxalyl chloride, coupling agents (e.g., DCC, EDC). |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the cyclopentyl ring of the pre-formed scaffold. | Metal catalysts (e.g., Pd, Rh), directing groups, oxidizing agents. |

| Ring-Opening/Ring-Closing Metathesis | Synthesis of functionalized cyclopentyl derivatives from acyclic precursors. | Grubbs' catalyst, functionalized dienes. |

Modifications at the amino and carboxylic acid termini are more straightforward and rely on well-established chemical transformations. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, through standard procedures. For example, esterification can be achieved by reaction with an alcohol under acidic conditions or using a coupling agent. Amidation with a primary or secondary amine can be performed using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The secondary amine of the amide bond can also be a site for modification, although this is less common due to the stability of the amide bond. N-alkylation or N-arylation would require harsh conditions and could potentially lead to cleavage of the amide bond. A more viable strategy for introducing diversity at this position is to start with different primary amines in the initial amide bond forming reaction with an oxalic acid derivative.

The table below outlines common modifications at the termini.

| Terminus | Modification | Reagents/Conditions |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC). |

| Amidation | Amine, coupling agent (e.g., EDC, HATU). | |

| Reduction | Reducing agents (e.g., LiAlH₄, BH₃·THF). | |

| Amino (Amide) | N-Alkylation | Strong base, alkyl halide (potential for low yield and side reactions). |

| Varied Synthesis | Start with diverse primary amines and an oxalic acid derivative. |

Preparation of Novel Chemical Probes and Tags Derived from this compound Scaffold

The this compound scaffold can be elaborated to create sophisticated chemical probes for studying biological systems. The design of such probes often involves the incorporation of a reactive or reporter moiety. A common strategy is to introduce a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, which can undergo specific ligation reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a complementary tag on a target molecule. unimi.it

Photoreactive crosslinking groups, such as diazirines or benzophenones, can also be incorporated to enable covalent capture of interacting partners upon photo-irradiation. nih.gov These functionalities are typically introduced at either the cyclopentyl ring or by modifying the carboxylic acid terminus. For example, the carboxylic acid can be coupled to an amino-functionalized linker bearing an azide or an alkyne.

The following table summarizes key features of chemical probes derived from this scaffold.

| Probe Type | Functional Moiety | Application |

| Affinity-Based Probe | Biotin, Desthiobiotin | Isolation and identification of binding partners. |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of molecular interactions in cells or tissues. |

| Photo-crosslinking Probe | Diazirine, Benzophenone | Covalent capture of transient or weak molecular interactions. |

| Clickable Probe | Azide, Alkyne | Bioorthogonal labeling and detection of target molecules. researchgate.net |

Development of Chemically Modified Analogs for Material Science Applications

The derivatization of this compound can also lead to the development of novel materials with unique properties. By introducing polymerizable functional groups, such as acrylates, methacrylates, or vinyl groups, the molecule can serve as a monomer for the synthesis of functional polymers. nih.govresearchgate.netrsc.org The resulting polymers would incorporate the this compound moiety as a pendant group, potentially influencing the polymer's solubility, thermal stability, and mechanical properties.

Furthermore, the self-assembly of appropriately functionalized analogs can lead to the formation of supramolecular structures, such as hydrogels or nanofibers. For instance, the introduction of long alkyl chains could promote amphiphilic self-assembly in aqueous environments. The development of N-substituted maleimide (B117702) homopolymers as drug carriers is one such application where the polymer backbone can be tailored for specific release profiles. ekb.egajchem-a.com

The table below provides examples of modifications for material science applications.

| Material Type | Modification Strategy | Potential Properties/Applications |

| Functional Polymers | Introduction of a polymerizable group (e.g., acrylate, vinyl) at the carboxylic acid terminus. | Biocompatible materials, drug delivery systems, stimuli-responsive polymers. |

| Supramolecular Gels | Attachment of long alkyl chains or peptide sequences to promote self-assembly. | Scaffolds for tissue engineering, controlled release matrices. |

| Surface Coatings | Grafting onto surfaces via the carboxylic acid or a functionalized cyclopentyl ring. | Biocompatible coatings for medical devices, antifouling surfaces. |

Applications of Cyclopentylamino Oxo Acetic Acid in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The intrinsic reactivity of the α-keto amide moiety within (Cyclopentylamino)(oxo)acetic acid makes it an exemplary building block for the synthesis of more elaborate and functionally rich molecules. The electrophilic nature of the two carbonyl carbons, coupled with the nucleophilic potential of the amide nitrogen and the acidity of the carboxylic acid proton, provides multiple sites for chemical modification and bond formation.

A notable application of this compound as a synthetic precursor is in the generation of heterocyclic systems. For instance, it serves as a key starting material for the synthesis of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.com This transformation typically involves a condensation reaction between this compound or its ester derivative and a suitable sulfur-containing nucleophile, leading to the formation of the five-membered thiazolone ring. The resulting derivatives are not merely complex molecular structures but also exhibit potential as biologically active agents, underscoring the utility of the parent compound in medicinal chemistry research. mdpi.com

The synthesis of these thiazol-4(5H)-one derivatives proceeds via the reaction of ethyl 2-(cyclopentylamino)-2-oxoacetate with various thiols. The reaction conditions can be tailored depending on the nature of the thiol. For unbranched alkyl thiols, the reaction is carried out at room temperature in chloroform. mdpi.com

Table 1: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound ID | R Group | Yield (%) |

|---|---|---|

| 3a | Methyl | 81.63 |

| 3b | Ethyl | 65.21 |

| 3c | Propyl | 5.39 |

Data sourced from mdpi.com

Role in Multicomponent Reactions and Cascade Processes

The α-keto amide functionality is well-suited for participation in multicomponent reactions (MCRs) and cascade processes, which are highly efficient strategies for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While specific examples detailing the use of this compound in MCRs are not extensively documented, the general reactivity of α-keto amides provides a strong indication of its potential in this area. rsc.org

α-Keto amides can act as crucial components in reactions like the Ugi and Passerini reactions, which are cornerstone MCRs in organic synthesis. researchgate.net In these processes, the electrophilic keto-carbonyl group can react with a nucleophile, initiating a sequence of bond-forming events that incorporate multiple reactants into a single product. The presence of the adjacent amide and carboxylic acid groups in this compound offers additional handles for designing novel MCRs and cascade sequences.

Furthermore, cascade reactions initiated by the functional groups present in α-keto amides have been reported. These cascades can involve a series of intramolecular and intermolecular transformations, leading to the formation of intricate polycyclic and heterocyclic systems. nih.govrsc.org The reactivity of the enolizable protons alpha to the carbonyl groups can also be harnessed to initiate aldol-type or Michael addition cascades.

Development of New Reagents and Catalysts Derived from this compound Scaffold

The scaffold of this compound can be chemically modified to generate new reagents and catalysts with tailored properties. The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives is a prime example of developing new reagents with potential biological applications from this parent structure. mdpi.com These derivatives have been investigated for their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities. mdpi.com

The development of such derivatives showcases a strategy where the core this compound structure provides a foundation for diversification, allowing for the fine-tuning of biological activity through the introduction of various substituents. The thiazolone ring, formed from the α-keto amide, serves as a pharmacophore, while the cyclopentyl group can influence properties such as lipophilicity and binding interactions.

While the direct application of this compound or its simple derivatives as catalysts is not widely reported, the potential exists to incorporate this scaffold into more complex ligand designs for asymmetric catalysis. The amide and carboxylic acid functionalities could serve as coordination sites for metal centers, and the cyclopentyl group could be functionalized to introduce chiral elements.

Stereoselective Transformations Mediated by this compound Derivatives

This compound itself is an achiral molecule. However, its derivatives have the potential to be employed in stereoselective transformations. The introduction of a chiral center, for instance, by using a chiral amine in the synthesis of the parent α-keto amide or by modifying the cyclopentyl ring, could lead to chiral derivatives capable of acting as chiral auxiliaries or ligands in asymmetric synthesis.

Although specific research on the use of chiral derivatives of this compound in stereoselective transformations is limited, the broader class of chiral α-keto amides has been explored in this context. These chiral compounds can induce stereoselectivity in a variety of reactions, including aldol (B89426) additions, reductions, and cycloadditions. The defined spatial arrangement of the functional groups in a chiral α-keto amide can effectively control the facial selectivity of approaching reagents, leading to the preferential formation of one enantiomer or diastereomer of the product.

Computational Chemistry and Quantum Mechanical Investigations of Cyclopentylamino Oxo Acetic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of (Cyclopentylamino)(oxo)acetic acid is primarily dictated by the rotation around several key single bonds: the C-N bond of the amide, the C-C bond connecting the two carbonyl groups, and the bond linking the cyclopentyl ring to the nitrogen atom. Additionally, the cyclopentyl ring itself exists in various puckered conformations, such as the envelope and twist forms.

A systematic conformational search using computational methods like Density Functional Theory (DFT) can identify the most stable conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond can form between the amide proton (N-H) and the oxygen of the carboxylic acid group, or between the carboxylic acid proton (O-H) and the amide carbonyl oxygen.

The potential energy surface (PES) of this molecule is complex, with numerous local minima corresponding to different conformers. nih.gov These minima are separated by energy barriers, the heights of which determine the rate of interconversion between conformers at a given temperature. Advanced simulation techniques, such as molecular dynamics (MD), can be used to explore this energy landscape more dynamically, revealing the accessible conformational space and the probabilities of occupying different states. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O=C-C=O) | Dihedral Angle (C-N-C-C) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (trans) | ~180° (trans) | N-H···O=C (carboxyl) | 0.00 |

| Local Minimum 1 | ~0° (cis) | ~180° (trans) | O-H···O=C (amide) | 1.5 |

| Local Minimum 2 | ~180° (trans) | ~90° (gauche) | None | 2.8 |

| Local Minimum 3 | ~180° (trans) | ~180° (trans) | None (extended) | 3.5 |

Note: This table presents hypothetical data based on typical findings for similar molecules to illustrate the concepts of conformational analysis. Actual values would require specific quantum mechanical calculations.

Electronic Structure and Bonding Analysis

The electronic properties of this compound can be thoroughly investigated using quantum chemistry. The distribution of electron density reveals the polarity of the molecule and its reactive sites. The amide and carboxylic acid groups are highly polarized, with significant negative charge localized on the oxygen atoms and positive charge on the carbonyl carbons and the acidic proton.

Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The HOMO is typically localized on the electron-rich regions, like the oxygen atoms and the nitrogen atom, indicating these are sites susceptible to electrophilic attack. The LUMO, conversely, is usually centered on the electron-deficient carbonyl carbons, marking them as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitability.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, quantifying the delocalization of electron density, such as the π-conjugation across the O=C-N amide system and the O=C-O carboxyl system. This analysis also provides insight into the nature and strength of intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate theoretical models against experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. Key vibrational modes for this compound would include the N-H stretch, the O-H stretch of the carboxylic acid, and the two distinct C=O stretching frequencies for the amide and acid carbonyls. The positions of these peaks are sensitive to the molecule's conformation and hydrogen bonding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the cyclopentyl ring, the amide proton, and the carbons in the oxoacetic acid moiety can be compared with experimental spectra to confirm the molecular structure and predominant conformation in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The primary absorption bands for this molecule are expected to arise from n→π* and π→π* transitions associated with the carbonyl groups.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer

| Parameter | Predicted Value | Description |

| IR Frequency (cm⁻¹) | ~3350 | N-H stretch (H-bonded) |

| IR Frequency (cm⁻¹) | ~1750 | C=O stretch (carboxylic acid) |

| IR Frequency (cm⁻¹) | ~1680 | C=O stretch (amide I) |

| ¹H NMR (ppm) | ~8.5 | N-H proton |

| ¹H NMR (ppm) | ~11-12 | COOH proton |

| ¹³C NMR (ppm) | ~160-170 | Carbonyl carbons |

| UV-Vis λmax (nm) | ~210 | π→π* transition |

Note: These are representative values. Actual calculated values depend on the level of theory, basis set, and solvent model used.

Reaction Pathway Modeling and Transition State Analysis

Quantum mechanical calculations can be employed to model the mechanisms of reactions involving this compound. For example, the synthesis of this compound, likely through the reaction of cyclopentylamine (B150401) with an oxoacetic acid derivative, can be modeled to determine the reaction pathway and identify the transition state structures. The calculated activation energy for the reaction provides a quantitative measure of the reaction's feasibility.

Another important reaction to model would be the decarboxylation of the acid, which could occur under certain conditions. By mapping the potential energy surface for the C-C bond cleavage, researchers can determine the energy barrier for this process and understand the factors that might promote or inhibit it. Dissociative electron attachment studies on similar molecules like acetic acid show complex fragmentation pathways that could be computationally explored for this compound as well. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying a single molecule, molecular dynamics (MD) simulations are used to understand its behavior in a condensed phase, such as in a solvent like water. nih.govmdpi.com An MD simulation models the explicit interactions between the solute molecule and a large number of solvent molecules over time. researchgate.netmdpi.com

These simulations can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the polar and non-polar parts of this compound. This includes the formation of hydrogen bonds between the solute's amide and carboxyl groups and the surrounding water.

Conformational Dynamics: How the presence of a solvent affects the conformational equilibrium and the rates of transition between different conformers. The solvent can stabilize certain conformations over others through specific interactions.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly. It can reveal how molecules of this compound interact with each other, for example, through the formation of hydrogen-bonded dimers, a common motif for carboxylic acids.

By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated to provide quantitative information about the structure of the solution at a molecular level.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopentylamino Oxo Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (Cyclopentylamino)(oxo)acetic acid and its analogues. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multidimensional NMR Techniques for Complex Structure Assignment

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental structural information, complex molecules like this compound often exhibit signal overlap that necessitates the use of multidimensional NMR techniques for unambiguous assignment. bitesizebio.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve these complexities.

For this compound, the HMBC experiment is particularly insightful. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for assigning the quaternary carbonyl carbons of the oxoacetic acid moiety. princeton.edu For instance, the proton on the cyclopentyl group alpha to the nitrogen would show a correlation to the amide carbonyl carbon, confirming the N-cyclopentyl substitution. Similarly, the acidic proton of the carboxylic acid, though often broad and subject to exchange, can sometimes show a correlation to the adjacent carbonyl carbon.

The following table summarizes the expected and reported NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.68 | d | J = 7.4 | NH |

| ¹H | 4.04-3.98 | m | CH (cyclopentyl) | |

| ¹H | 1.83-1.76 | m | 2 x CH₂ (cyclopentyl) | |

| ¹H | 1.67-1.61 | m | 2 x CH₂ (cyclopentyl) | |

| ¹H | 1.52-1.44 | m | 2 x CH₂ (cyclopentyl) | |

| ¹³C | 162.9 | C=O (acid) | ||

| ¹³C | 158.7 | C=O (amide) | ||

| ¹³C | 51.1 | CH (cyclopentyl) | ||

| ¹³C | 32.1 | CH₂ (cyclopentyl) | ||

| ¹³C | 23.9 | CH₂ (cyclopentyl) | ||

| Data obtained from a supporting information document for a related study. Current time information in Bangalore, IN. |

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphs at an atomic level. nih.gov While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR, often combined with magic-angle spinning (MAS), provides information about the local molecular structure and packing in the solid state. researchgate.net

For carboxylic acids, ssNMR, particularly ¹³C and ¹⁷O NMR, can be highly informative. Different polymorphs of this compound would likely exhibit distinct ¹³C chemical shifts for the carbonyl and cyclopentyl carbons due to differences in crystal packing and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov The carboxylic acid and amide moieties are particularly sensitive to their hydrogen-bonding environment, which can be probed by ssNMR. Although specific ssNMR studies on this compound are not widely reported, the technique remains a critical tool for identifying and characterizing potential polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov

The calculated exact mass of this compound (C₇H₁₁NO₃) is 157.0739 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The subsequent fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of COOH: A prominent fragment resulting from the cleavage of the bond between the two carbonyl groups, leading to a loss of 45 Da. libretexts.org

Loss of the cyclopentyl group: Cleavage of the N-C bond of the cyclopentyl group.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

McLafferty Rearrangement: If applicable, this rearrangement can provide information about the side chain.

The analysis of these fragmentation patterns allows for a detailed structural confirmation of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique also reveals the details of crystal packing, including intermolecular interactions like hydrogen bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of this compound. The key expected absorptions are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | |

| N-H (Amide) | Stretching | ~3300 | 3272 |

| C-H (Cyclopentyl) | Stretching | 2960-2850 | 2958, 2873 |

| C=O (Carboxylic Acid) | Stretching | ~1760 | 1759 |

| C=O (Amide) | Stretching (Amide I) | ~1670 | 1666 |

| N-H (Amide) | Bending (Amide II) | ~1550 | 1545 |

| Reported data from a supporting information document. Current time information in Bangalore, IN. |

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The C=O stretching vibrations would also be observable in the Raman spectrum and can be sensitive to the formation of hydrogen-bonded dimers, a common feature in carboxylic acids. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful for investigating the stereochemistry of chiral molecules. While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the cyclopentyl ring or by forming derivatives with chiral auxiliaries, would render the molecule amenable to chiroptical analysis.

For chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. The electronic transitions associated with the amide and carbonyl chromophores are sensitive to their chiral environment, giving rise to characteristic CD signals. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of stereocenters by comparing experimental data with theoretical calculations. ORD, which measures the change in optical rotation with wavelength, provides complementary stereochemical information. For chiral α-keto amides, these techniques are crucial for confirming enantiomeric purity and determining the absolute configuration. rsc.org

Future Research Trajectories and Broader Academic Implications of Cyclopentylamino Oxo Acetic Acid Research

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of (cyclopentylamino)(oxo)acetic acid and its derivatives, while achievable through established methods, offers significant room for innovation. Current synthetic strategies for α-keto amides often involve the coupling of an amine with an α-keto acid or its ester, or the oxidation of a corresponding α-hydroxy amide. However, research into more efficient, selective, and sustainable methods is a key future direction.

One promising area is the development of novel catalytic systems. For instance, the use of earth-abundant metal catalysts or even metal-free catalysts for the direct oxidative coupling of cyclopentylamine (B150401) with a suitable two-carbon synthon could offer a more environmentally benign and cost-effective approach. rsc.org Recent advancements in electrochemical synthesis, which can facilitate decarboxylation and dehydration reactions under mild conditions, also present a compelling, green alternative for the formation of the amide bond in α-keto amides. acs.org

Furthermore, the direct C-H activation of N-cyclopentylacetamide at the α-position followed by oxidation represents a cutting-edge, atom-economical approach that is yet to be fully explored for this specific substrate. acs.org The development of chemoselective methods that can tolerate a variety of functional groups will be crucial for creating a diverse library of this compound derivatives for further study.

| Synthetic Approach | Potential Advancement | Key Benefits |

| Oxidative Coupling | Development of novel metal-free or earth-abundant metal catalysts. | Increased sustainability and reduced cost. |

| Electrochemical Synthesis | Application of electrochemical methods for amide bond formation. | Green chemistry, high efficiency, and mild reaction conditions. |

| Direct C-H Functionalization | Selective oxidation of the α-C-H bond of an N-cyclopentyl amide precursor. | High atom economy and step efficiency. |

| Flow Chemistry | Implementation of continuous flow reactors for synthesis. | Improved safety, scalability, and reproducibility. |

Potential for Novel Reactivity Discoveries

The dual electrophilic character of the vicinal carbonyl groups in this compound, combined with the nucleophilic potential of the amide nitrogen and the acidic proton of the carboxylic acid, suggests a rich and underexplored reactive landscape. The α-keto amide moiety is known for its versatile reactivity, serving as a precursor to various heterocyclic structures. nih.gov

Future research could focus on exploiting this reactivity for the synthesis of novel molecular scaffolds. For example, intramolecular cyclization reactions could lead to the formation of unique lactams or other heterocyclic systems containing the cyclopentyl motif. The development of asymmetric transformations using chiral catalysts could also enable the synthesis of enantiomerically pure derivatives, which is often crucial for biological applications. researchgate.net

The reaction of the α-keto group with various nucleophiles, the potential for the amide to participate in rearrangements, and the ability of the carboxylic acid to direct reactions are all areas ripe for investigation. The unique steric and electronic properties conferred by the cyclopentyl group may lead to unexpected reactivity and selectivity compared to other N-alkyl substituted α-keto amides.

| Reactive Site | Potential Transformation | Resulting Structure |

| α-Keto Carbonyl | Asymmetric reduction or addition of organometallic reagents. | Chiral α-hydroxy amides or tertiary alcohols. |

| Amide Nitrogen | Intramolecular cyclization onto an electrophilic center. | Novel heterocyclic scaffolds. |

| Carboxylic Acid | Derivatization to esters, amides, or other functional groups. | Diverse library of derivatives for screening. |

| Entire Moiety | Multi-component reactions. | Complex molecules in a single step. |

Integration into Sustainable Chemistry Paradigms

The principles of sustainable or "green" chemistry can be extensively applied to the lifecycle of this compound, from its synthesis to its potential applications. As mentioned, the development of catalytic and electrochemical synthetic methods that minimize waste and energy consumption is a key aspect. rsc.orgacs.org The use of bio-based feedstocks for the synthesis of the cyclopentyl moiety or the oxo-acetic acid backbone could further enhance its sustainability profile.

Beyond its synthesis, this compound and its derivatives could be explored as catalysts or building blocks in green chemical processes. For example, their ability to form coordination complexes with metals could be harnessed for the development of new, recyclable catalysts. The inherent biodegradability of such a molecule, containing amide and carboxylic acid functionalities, could also be assessed, making it an attractive scaffold for applications where environmental persistence is a concern.

Contribution to Fundamental Understanding of Amide Chemistry and Oxoacid Chemistry

This compound serves as an excellent model system for studying fundamental aspects of amide and oxoacid chemistry. The interaction between the adjacent amide and carboxylic acid functionalities, and how this is influenced by the N-cyclopentyl group, can provide valuable insights into intramolecular catalysis, hydrogen bonding, and conformational preferences.

The study of the rotational barrier around the amide C-N bond and the planarity of the α-keto amide system in this specific molecule can contribute to a deeper understanding of amide resonance. nih.gov Furthermore, investigating the acidity of the carboxylic acid proton and the reactivity of its conjugate base in the presence of the adjacent amide and keto groups can provide valuable data for physical organic chemistry studies. These fundamental insights are crucial for predicting the behavior of more complex molecules containing this structural motif, such as peptides and pharmaceuticals. acs.org

Q & A

Q. Table 1: Reaction Conditions and Yields

| Precursor | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 2-iodophenylacetate | DMSO | 60 | 45–50 |

| Bromoacetate | DMF | 90 | 55–60 |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : <sup>1</sup>H NMR (DMSO-*d6) to confirm cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and oxo-acid protons (δ 10.2–10.8 ppm, broad singlet).

- IR : Stretching vibrations at 1700–1750 cm<sup>-1</sup> (C=O) and 3200–3400 cm<sup>-1</sup> (N–H) .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M–H]<sup>−</sup> (m/z ≈ 186.1) .

- HPLC : C18 column (MeCN:H2O, 70:30) to assess purity (>95%) .

Basic: How is the biological activity of this compound evaluated in enzyme inhibition studies?

Methodological Answer:

The compound acts as a competitive inhibitor in metalloenzyme systems (e.g., bacterial dehydrogenases). Standard protocols include:

- Enzyme Assays : Use purified enzyme (e.g., PDB ID: 4XYZ) with NAD<sup>+</sup> cofactor. Monitor activity via UV-Vis (340 nm, NADH formation) .

- IC50 Determination : Dose-response curves (0.1–100 µM) with nonlinear regression analysis.

- Ligand Docking : Molecular dynamics simulations (AutoDock Vina) to map binding interactions with Mg<sup>2+</sup> or active-site residues (e.g., E230, D188) .

Q. Table 2: Inhibition Data for Selected Enzymes

| Enzyme Target | PDB ID | IC50 (µM) | Ligand Interactions |

|---|---|---|---|

| Dehydrogenase A | 4XYZ | 12.3 ± 1.5 | Mg<sup>2+</sup>, E230 |

| Hydrolase B | 5ABC | 8.9 ± 0.9 | D188, S251 |

Advanced: How to resolve contradictions in reported IC50 values across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate alters metal ion coordination) or temperature (25°C vs. 37°C).

- Data Normalization : Use internal controls (e.g., NADH spiking) to correct for spectrophotometric drift .

- Statistical Rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Recommendation : Standardize protocols using guidelines from (hypothesis-driven experimental design) and validate via orthogonal assays (e.g., ITC for binding affinity) .

Advanced: What advanced techniques elucidate metal ion coordination in this compound complexes?

Methodological Answer:

- X-ray Crystallography : Resolve Mg<sup>2+</sup> binding geometry (e.g., octahedral coordination) using synchrotron radiation (PDB deposition recommended) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry (n) and ΔG (e.g., n = 1.2 ± 0.1, ΔG = −28 kJ/mol) .

- EPR Spectroscopy : Detect paramagnetic Mn<sup>2+</sup> substitution to map ligand-field effects .

Advanced: How are thermodynamic properties (e.g., pKa, solubility) computationally predicted for this compound?

Methodological Answer:

Q. Table 3: Predicted vs. Experimental Thermodynamic Data

| Property | Predicted | Experimental |

|---|---|---|

| pKa (oxo group) | 2.1 | 2.3 ± 0.1 |

| logP | 1.8 | 1.7 ± 0.2 |

| Solubility (mg/mL) | 15.2 | 13.5 ± 1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.